molecular formula No Data Available B1145644 Levosimendan Cyanoacetamide Hydrazone Impurity CAS No. 274263-65-9

Levosimendan Cyanoacetamide Hydrazone Impurity

货号: B1145644
CAS 编号: 274263-65-9
分子量: 298.3
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levosimendan Cyanoacetamide Hydrazone Impurity ( 274263-65-9) is a identified related substance of Levosimendan, a positive inotropic agent used for the treatment of acutely decompensated severe chronic heart failure . Levosimendan functions as a calcium sensitizer, enhancing cardiac contractility by binding to cardiac troponin C in a calcium-dependent manner, thereby stabilizing the calcium-induced conformational change and improving actin-myosin cross-bridge formation without substantially raising intracellular calcium levels . This unique mechanism of action differentiates it from traditional inotropic agents and is associated with a lower risk of increasing myocardial oxygen consumption and arrhythmias . Additionally, levosimendan promotes vasodilation by opening ATP-sensitive potassium (K ATP ) channels in vascular smooth muscle . Monitoring and controlling such impurities is critical in the development and manufacturing of Levosimendan to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API), in compliance with ICH guidelines . This impurity is supplied with a Certificate of Analysis to guarantee its identity and purity for use as a qualified reference standard in analytical testing methods, supporting vital quality control and stability studies in pharmaceutical research and development . The molecular formula of this impurity is C 14 H 14 N 6 O 2 and it has a molecular weight of 298.30 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

属性

CAS 编号

274263-65-9

分子式

No Data Available

分子量

298.3

同义词

2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide;  2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide

产品来源

United States

准备方法

Friedel-Crafts Acylation and Intermediate Formation

The synthesis of Levosimendan begins with acetanilide and 2-chloropropionyl chloride undergoing Friedel-Crafts acylation to yield N-[4-(2-chloropropionyl)phenyl]acetamide (Compound 1). This step employs Lewis acid catalysts under mild temperatures (10–60°C), ensuring high regioselectivity. However, incomplete acylation or residual chloropropionyl chloride may propagate downstream impurities, though direct linkage to the cyanoacetamide hydrazone variant remains indirect.

One-Pot Synthesis of Pyridazinone Intermediate

Compound 1 undergoes a one-pot reaction with diethyl malonate and hydrazine hydrate to form 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Compound 2). The use of hydrazine hydrate in this step is pivotal; excess hydrazine or suboptimal pH conditions may lead to unintended hydrazone formation. For instance, hydrazine can react with malononitrile (introduced in subsequent steps) to generate cyanoacetamide hydrazone derivatives.

Condensation with Malononitrile and Impurity Genesis

The critical step for impurity formation occurs during the condensation of Compound 2 with malononitrile in the presence of hydrochloric acid and sodium nitrite. Under ideal conditions, this reaction produces Levosimendan. However, deviations in temperature, pH, or reagent ratios favor side reactions. For example:

  • Hydrazine Residuals : Unconsumed hydrazine from earlier stages reacts with malononitrile to form cyanoacetamide hydrazone.

  • Nitrosation Byproducts : Sodium nitrite may nitrosate intermediates, leading to nitroso derivatives that further react with malononitrile.

A representative side reaction is:

Compound 2+Malononitrile+HydrazineCyanoacetamide Hydrazone Impurity+Levosimendan\text{Compound 2} + \text{Malononitrile} + \text{Hydrazine} \rightarrow \text{Cyanoacetamide Hydrazone Impurity} + \text{Levosimendan}

This equilibrium is sensitive to stoichiometry, with excess malononitrile or hydrazine shifting the balance toward impurity formation.

Analytical Characterization of the Impurity

Physicochemical Properties

The impurity exhibits distinct physicochemical characteristics, as detailed in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₄N₆O₂
Molecular Weight298.3 g/mol
Purity (HPLC)>95%
AppearanceNeat crystalline solid

Spectroscopic Identification

  • ¹H NMR : Signals at δ 2.1 ppm (methyl group), δ 7.3–7.5 ppm (aromatic protons), and δ 9.2 ppm (hydrazone NH) confirm the structure.

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile-water gradient) distinguishes it from Levosimendan (10.5 min).

Factors Influencing Impurity Formation

Reaction Temperature and pH

Elevated temperatures (>30°C) during condensation accelerate side reactions, increasing impurity yields by 15–20%. Conversely, maintaining the reaction at 0–10°C suppresses byproduct formation. The pH of the reaction medium also plays a role; acidic conditions (pH < 3) favor nitrosation, while neutral pH promotes hydrazone formation.

Reagent Stoichiometry

A molar ratio of Compound 2 to malononitrile exceeding 1:1.5 significantly increases impurity levels. Industrial protocols optimize this ratio to 1:1.2 to minimize byproducts.

Purification and Mitigation Strategies

Crystallization Techniques

Levosimendan crude is dissolved in acetone or ethanol and treated with organic acids (e.g., succinic acid) to precipitate the pure drug, leaving the impurity in the mother liquor. This method reduces impurity content to <0.2%.

Table 2: Efficacy of Organic Acids in Impurity Removal

Organic AcidPurity of Levosimendan (%)Impurity Content (%)
Succinic99.80.1
Tartaric99.50.3
Citric99.60.2

Chromatographic Resolution

Preparative HPLC with a phenyl-hexyl stationary phase effectively separates the impurity from Levosimendan, achieving a recovery of 98% for the latter.

Industrial-Scale Considerations

Process Optimization

Patented routes emphasize "one-pot" syntheses to minimize intermediate isolation, thereby reducing impurity generation. For example, integrating the Friedel-Crafts acylation and cyclization steps lowers hydrazone byproducts by 30%.

Quality Control Metrics

Regulatory guidelines mandate impurity levels ≤0.3% in Levosimendan formulations. Automated process analytical technology (PAT) monitors reaction progress in real-time, adjusting reagent feed rates to maintain optimal conditions .

化学反应分析

Types of Reactions

Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .

科学研究应用

Synthesis and Chemical Properties

The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves a multi-step process that typically includes:

  • Starting Materials : Acetanilide and 2-chloropropionyl chloride.
  • Reactions : The formation of the hydrazone linkage through the reaction of hydrazine derivatives with cyanoacetamide compounds. This process may include Friedel-Crafts acylation and other organic reactions to yield the desired impurity.

The molecular formula is C14H14N6O2C_{14}H_{14}N_{6}O_{2} with a molecular weight of 298.3 g/mol.

Chemical Reactions

This compound undergoes various chemical reactions typical of hydrazones, including:

  • Oxidation : Adding oxygen or removing hydrogen.
  • Reduction : Adding hydrogen or removing oxygen.
  • Substitution : Replacing one functional group with another.

These reactions are essential for understanding the compound's behavior in different environments and its potential interactions in pharmaceutical formulations.

Scientific Research Applications

This compound has several notable applications in scientific research:

  • Quality Control : As an impurity in pharmaceutical products, it is critical for ensuring the quality and stability of levosimendan formulations. Its presence must be monitored to assess the impact on drug efficacy and safety.
  • Biological Studies : Researchers investigate its potential biological activities, including interactions with cellular components and effects on cardiac function. Understanding these interactions can provide insights into how impurities might influence therapeutic outcomes.
  • Pharmacokinetics and Pharmacodynamics : The impurity helps elucidate the pharmacokinetic profile of levosimendan by providing context on how impurities might alter the drug's absorption, distribution, metabolism, and excretion characteristics.

The biological activity of this compound is closely related to that of levosimendan itself. Levosimendan acts primarily as a calcium sensitizer, enhancing cardiac contractility without significantly increasing intracellular calcium levels. This mechanism is crucial for treating heart failure as it improves cardiac output while reducing myocardial oxygen consumption .

Case Studies and Clinical Insights

Several studies have explored the effects of levosimendan in clinical settings, indirectly highlighting the importance of monitoring impurities like Levosimendan Cyanoacetamide Hydrazone:

  • A retrospective study involving 87 patients treated with levosimendan showed significant improvements in hemodynamic parameters such as cardiac index and reductions in dobutamine requirements . These findings underscore the necessity of understanding all components within levosimendan formulations.
  • Another review highlighted levosimendan's role in managing cardiogenic shock, emphasizing its unique pharmacological profile compared to traditional inotropic agents . The implications of impurities on treatment efficacy were noted as an area requiring further investigation.

作用机制

The mechanism of action of Levosimendan Cyanoacetamide Hydrazone Impurity is not well-documented, but it is related to the parent compound, Levosimendan. Levosimendan increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner. This enhances cardiac contractility without increasing intracellular calcium levels. Additionally, Levosimendan opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .

相似化合物的比较

Similar Compounds

Uniqueness

Levosimendan Cyanoacetamide Hydrazone Impurity is unique due to its specific hydrazone linkage and cyanoacetamide group, which differentiate it from other impurities and related compounds. This uniqueness is crucial for its role in pharmaceutical research and quality control .

生物活性

Levosimendan Cyanoacetamide Hydrazone Impurity is a compound derived from Levosimendan, a calcium sensitizer used in the treatment of acute heart failure. This impurity has garnered attention for its potential biological activities and implications in pharmacological research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and related case studies.

  • Molecular Formula : C14H14N6O2
  • Molecular Weight : 298.3 g/mol
  • CAS Number : 274263-65-9
  • Purity : >95% (HPLC)

The synthesis of this compound involves the formation of a hydrazone linkage through the reaction of hydrazine derivatives with cyanoacetamide compounds. The mechanism of action is closely related to that of Levosimendan, which increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner, enhancing cardiac contractility without raising intracellular calcium levels. Additionally, it opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .

Biological Activities

This compound has been studied for various biological activities:

  • Cardiovascular Effects : Similar to its parent compound, it may enhance cardiac output and improve hemodynamics in patients with acute heart failure. A retrospective study indicated that patients receiving Levosimendan showed significant improvements in cardiac index and reduced reliance on inotropes .
  • Antimicrobial Activity : Hydrazones, including derivatives similar to Levosimendan Cyanoacetamide, have demonstrated antimicrobial properties against various pathogens. Studies have reported that certain hydrazone derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 75 μg/mL to lower values depending on the specific derivative .
  • Anticancer Potential : Research on hydrazone derivatives suggests potential anticancer activity. For instance, some synthesized hydrazones have shown IC50 values indicating effective inhibition against various cancer cell lines, such as MDA-MB 231 and HepG2 .

Case Studies

  • Acute Heart Failure Management :
    • A study analyzed the effects of Levosimendan on patients with acute heart failure. The findings showed a mean cardiac index improvement from 2.38 to 2.98 L/min/m² after treatment, highlighting the potential benefits of Levosimendan and its impurities in clinical settings .
  • Hydrazone Derivatives Research :
    • Various studies have synthesized hydrazone derivatives and evaluated their biological activities. For instance, one study reported that aryl hydrazone derivatives exhibited significant antiproliferative activity against breast cancer cell lines with IC50 values as low as 6.7 nM .

Comparative Analysis

CompoundBiological ActivityReference
LevosimendanCalcium sensitization, vasodilation
Levosimendan Cyanoacetamide HydrazoneAntimicrobial, anticancer potential
Other Hydrazone DerivativesAntibacterial, antiviral

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Levosimendan Cyanoacetamide Hydrazone Impurity in pharmaceutical formulations?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Retention times for Levosimendan and its impurity should be validated against reference standards . Mass spectrometry (LC-MS/MS) is recommended for structural confirmation, focusing on molecular ions at m/z 298.31 (C14H14N6O2) .

Q. How does this compound form during synthesis, and what conditions mitigate its generation?

  • Methodological Answer : The impurity arises from incomplete hydrazone formation during Levosimendan synthesis. Optimize reaction parameters:

  • Temperature : Maintain <50°C to prevent side reactions.
  • pH : Use acetic acid buffer (pH 4.5–5.5) to stabilize intermediates.
  • Reagent stoichiometry : Ensure a 1:1.2 molar ratio of cyanoacetamide to hydrazine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the eluent .

Q. What are the regulatory thresholds for this compound in clinical-grade formulations?

  • Methodological Answer : Per ICH Q3A guidelines, the impurity should not exceed 0.15% w/w in the final drug product. Forced degradation studies (acid/base hydrolysis, oxidative stress) must confirm stability under accelerated conditions (40°C/75% RH for 6 months). Quantify using validated HPLC methods with a limit of detection (LOD) ≤0.05% .

Advanced Research Questions

Q. How does this compound influence drug-target interactions compared to the parent compound?

  • Methodological Answer : The impurity’s mesoxalonitrile hydrazone moiety alters binding to cardiac troponin C (cTnC). Use nuclear magnetic resonance (NMR) to compare chemical shifts in cTnC·cTnI144-163 complexes. Key residues (e.g., D helix residues 89–92) show larger perturbations (>60 Hz) with the impurity versus Levosimendan, indicating weaker binding affinity. Molecular dynamics simulations (100 ns trajectories) can quantify binding free energy differences (ΔΔG >2 kcal/mol) .

Q. What is the impurity’s impact on proinflammatory cytokine modulation in advanced heart failure models?

  • Methodological Answer : In vitro studies using peripheral blood mononuclear cells (PBMCs) from heart failure patients show the impurity increases TNF-α/IL-6 secretion by 30% compared to Levosimendan. Use ELISA kits (e.g., R&D Systems) to measure cytokine levels after 24-hour exposure (1–10 µM). Contrast with Levosimendan’s anti-inflammatory effects (IL-10 upregulation by 40%) observed in clinical trials .

Q. How can synthetic pathways be optimized to minimize co-eluting impurities during Levosimendan production?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize:

  • Solvent polarity : Switch from DMF to dimethylacetamide (DMAc) to reduce byproduct formation.
  • Catalyst : Use 0.5 mol% zinc triflate to enhance reaction specificity.
  • Purification : Perform flash chromatography (silica gel, gradient elution: 20–50% ethyl acetate in hexane) followed by recrystallization (ethanol/water, 8:2) to achieve ≥99.5% purity. LC-MS and NMR (1H/13C) validate impurity suppression .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。